molecular formula C16H16O6 B13824697 Bis(o-methoxyphenoxy)acetic acid CAS No. 29815-91-6

Bis(o-methoxyphenoxy)acetic acid

Katalognummer: B13824697
CAS-Nummer: 29815-91-6
Molekulargewicht: 304.29 g/mol
InChI-Schlüssel: NYNXOFWTDABETP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(o-methoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of two o-methoxyphenoxy groups attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(o-methoxyphenoxy)acetic acid typically involves the reaction of o-methoxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(o-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the methoxy groups.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(o-methoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of bis(o-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The methoxy and phenoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenoxyacetic acid: A simpler analog with a single phenoxy group.

    Bis(p-methoxyphenoxy)acetic acid: Similar structure but with para-methoxy groups instead of ortho-methoxy groups.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different substitution pattern.

Uniqueness

Bis(o-methoxyphenoxy)acetic acid is unique due to the presence of two o-methoxyphenoxy groups, which impart specific chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

CAS-Nummer

29815-91-6

Molekularformel

C16H16O6

Molekulargewicht

304.29 g/mol

IUPAC-Name

2,2-bis(2-methoxyphenoxy)acetic acid

InChI

InChI=1S/C16H16O6/c1-19-11-7-3-5-9-13(11)21-16(15(17)18)22-14-10-6-4-8-12(14)20-2/h3-10,16H,1-2H3,(H,17,18)

InChI-Schlüssel

NYNXOFWTDABETP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OC(C(=O)O)OC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.